molecular formula C20H19N5O5S B2466424 N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide CAS No. 898446-26-9

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide

Cat. No. B2466424
M. Wt: 441.46
InChI Key: DOIXBQBOOPTWOD-UHFFFAOYSA-N
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Description

“N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide” is a chemical compound1. However, the specific details about this compound are not readily available in the search results.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, it’s worth noting that similar compounds, such as 1,3,5-triazine derivatives, can be prepared from cyanuric chloride2.



Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the search results. However, a related compound, “N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(phenylthio)propanamide”, has a molecular formula of C23H24N4O2S and a molecular weight of 420.531.



Chemical Reactions Analysis

The specific chemical reactions involving “N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide” are not detailed in the search results.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide” are not provided in the search results.


Scientific Research Applications

Biofilm Inhibition and Cytotoxicity

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide derivatives have been researched for their biofilm inhibitory action against bacterial strains like Escherichia coli and Bacillus subtilis. Some derivatives exhibited significant inhibitory action against these biofilms while displaying mild cytotoxicity. This highlights their potential as antibacterial agents with low toxicity to human cells (Abbasi et al., 2020).

Synthesis of Biologically Active Compounds

These compounds are crucial intermediates in the synthesis of numerous biologically active compounds. They serve as key components in creating small molecule inhibitors, which are significant in cancer research and other medicinal applications (Wang et al., 2016).

Anti-Hypertensive and Diuretic Potential

Certain derivatives have been synthesized and evaluated for their potential as antihypertensive and diuretic agents. For example, one compound demonstrated significant efficacy in this regard, suggesting the utility of these derivatives in developing new medications for treating hypertension and related conditions (Rahman et al., 2014).

Pro-apoptotic Effects in Cancer Cells

Research has also been conducted on derivatives of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide for their pro-apoptotic effects in cancer cells. These compounds can trigger the activation of pro-apoptotic genes, thereby providing a pathway for therapeutic applications in oncology (Cumaoğlu et al., 2015).

Versatile Secondary Amine Synthesis

These compounds are versatile in the synthesis of secondary amines, demonstrating their significant role in organic chemistry and drug development (Fukuyama et al., 1995).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the search results.


Future Directions

The future directions for research on this compound are not specified in the search results. However, related compounds have diverse applications in scientific research, including drug design, molecular interactions, and bioactivity assays34.


Please note that the information provided is based on the available search results and may not fully cover all aspects of your request. For a more comprehensive analysis, it would be beneficial to consult scientific literature or a chemistry professional.


properties

IUPAC Name

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5S/c26-25(27)18-6-1-2-7-19(18)31(28,29)23-16-5-3-4-15(14-16)17-8-9-20(22-21-17)24-10-12-30-13-11-24/h1-9,14,23H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIXBQBOOPTWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide

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